6-苄氧基华法林

描述

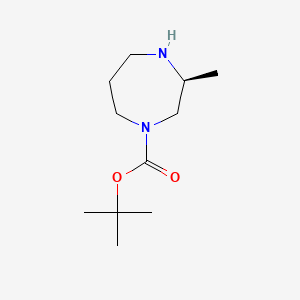

6-Benzyloxy Warfarin is a product used for proteomics research . It has a molecular formula of C26H22O5 and a molecular weight of 414.45 .

Synthesis Analysis

The synthesis of 6-Benzyloxy Warfarin and similar compounds involves the design and testing of new synthetic compounds . The design strategy is based on the structure of vesnarinone, a selective PDE3 inhibitor .Molecular Structure Analysis

The molecular structure of 6-Benzyloxy Warfarin is complex and involves several components. The molecular formula is C26H22O5 . More detailed information about the molecular structure can be found in various scientific publications .Chemical Reactions Analysis

The chemical reactions involving 6-Benzyloxy Warfarin are complex and involve several steps. For example, one study synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes using four Schiff base ligands . The ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .科学研究应用

华法林作为抗凝血剂的有效性受到酶类基因变异的影响,如细胞色素P450-2C9(CYP2C9)和维生素K-环氧还原酶复合物(VKORC1)。这些遗传因素显著影响患者间华法林剂量需求的变异性 (Johnson et al., 2011)。

细胞色素P450 4F2(CYP4F2)的遗传变异与华法林剂量需求有关。这种变异导致不同遗传群体之间的华法林剂量差异约为1毫克/天 (Caldwell et al., 2008)。

华法林的代谢,包括其羟基化,受到微粒体羟化酶诱导剂的影响。这可能改变药物的有效性和安全性 (Porter et al., 1981)。

包括6-苄氧基华法林在内的华法林衍生物已被发现在体外竞争性抑制HIV-1蛋白酶,表明可能超出抗凝血作用的应用 (Tummino et al., 1994)。

在房颤患者中使用华法林是有效的,但由于颅内出血等风险,需要仔细监测。年龄、抗凝强度和高血压等因素影响这些风险 (Grysiewicz & Gorelick, 2014)。

华法林毒性和个体变异是重要关注点,尤其是由于与其他药物的相互作用和影响代谢的遗传多态性 (Piatkov et al., 2010)。

监测血浆中华法林的分布对于有效管理至关重要,因为其与血浆蛋白的结合显著影响其治疗功能 (Rosengren et al., 2012)。

摄入华法林可能影响皮肤炎症细胞因子反应,表明可能对皮肤免疫产生影响 (Aleksandrov et al., 2017)。

作用机制

Target of Action

6-Benzyloxy Warfarin is a derivative of Warfarin, a well-known anticoagulant. The primary target of Warfarin, and by extension 6-Benzyloxy Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade, as it is responsible for the reduction of vitamin K epoxide to its active form. Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors, including II, VII, IX, and X .

Mode of Action

6-Benzyloxy Warfarin, like Warfarin, acts as a competitive inhibitor of the VKOR complex . By inhibiting VKOR, these compounds prevent the reduction of vitamin K epoxide to its active form. This inhibition disrupts the gamma-carboxylation of the vitamin K-dependent clotting factors, rendering them inactive . As a result, the blood’s ability to clot is reduced, providing the anticoagulant effect.

Biochemical Pathways

The action of 6-Benzyloxy Warfarin affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting the VKOR complex, 6-Benzyloxy Warfarin prevents the activation of several clotting factors. This disruption prevents the cascade from proceeding, thereby inhibiting the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of 6-Benzyloxy Warfarin are likely similar to those of Warfarin. Warfarin is metabolized in the liver in a stereoselective fashion. The more potent enantiomer, S-warfarin, is primarily oxidized by CYP2C9 to 7- and 6-hydroxywarfarin . The pharmacokinetics of Warfarin is both stereo- and regio-selective . The major metabolic pathway is oxidation to various hydroxywarfarins, comprising 80-85% of the total metabolites .

Result of Action

The primary result of 6-Benzyloxy Warfarin’s action is a reduction in the blood’s ability to clot. This is due to the inhibition of the VKOR complex and the subsequent decrease in active clotting factors. This anticoagulant effect can be beneficial in conditions where there is a risk of harmful clot formation, such as in patients with atrial fibrillation or those at risk of deep vein thrombosis .

Action Environment

The action of 6-Benzyloxy Warfarin can be influenced by various environmental factors. For instance, other medications that affect liver enzymes could potentially impact the metabolism and efficacy of 6-Benzyloxy Warfarin. Additionally, dietary intake of vitamin K can influence the drug’s effectiveness, as vitamin K is the substrate for the VKOR complex that 6-Benzyloxy Warfarin inhibits .

安全和危害

生化分析

Biochemical Properties

The biochemical properties of 6-Benzyloxy Warfarin are not fully elucidated. It is known that Warfarin, the parent compound, is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites

Cellular Effects

The cellular effects of 6-Benzyloxy Warfarin are not well-studied. Warfarin has been shown to have significant effects on various types of cells and cellular processes . It is reasonable to hypothesize that 6-Benzyloxy Warfarin may have similar effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 6-Benzyloxy Warfarin is not well-understood. Warfarin, its parent compound, inhibits vitamin-K dependent synthesis of biologically active forms of various clotting factors in addition to several regulatory factors . It is possible that 6-Benzyloxy Warfarin may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Benzyloxy Warfarin in laboratory settings are not well-documented. Warfarin has been shown to have temporal effects, with changes in its pharmacology observed during long-term administration . Similar studies would need to be conducted with 6-Benzyloxy Warfarin to understand its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 6-Benzyloxy Warfarin at different dosages in animal models have not been reported. Studies on Warfarin have shown that the effects of the drug can vary with different dosages . Similar studies would need to be conducted with 6-Benzyloxy Warfarin to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that 6-Benzyloxy Warfarin is involved in are not well-characterized. Warfarin is known to be involved in several metabolic pathways . It is plausible that 6-Benzyloxy Warfarin may be involved in similar pathways, interacting with various enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels.

属性

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPCRNWFEICXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724542 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-68-8 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)